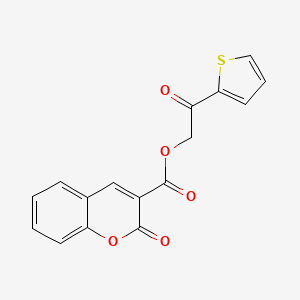

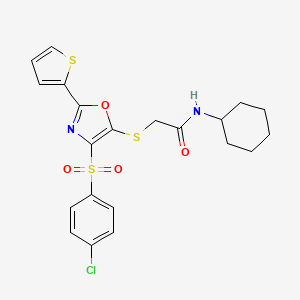

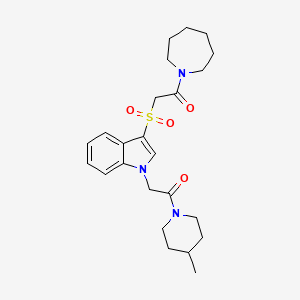

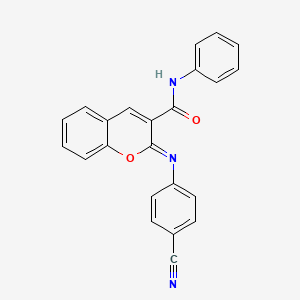

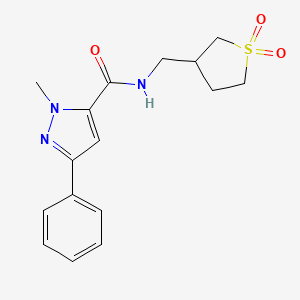

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate, also known as TEC, is a synthetic compound that belongs to the class of chromene derivatives. It has attracted the attention of researchers due to its potential applications in medicinal chemistry.

科学的研究の応用

- Researchers have explored the anticancer properties of this compound. In particular, ethyl 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has shown promising effects against non-small cell lung cancer (NSCLC) cell lines. It inhibits proliferation, migration, and invasion of cancer cells, induces cell cycle arrest, and promotes apoptosis both in vitro and in vivo . The underlying mechanism involves modulation of the PI3K/AKT/mTOR pathway.

- When reacted with hydrazine hydrate, this compound undergoes interesting transformations. Instead of the expected hydrazide, researchers observed the formation of salicylaldehyde azine. This unexpected outcome highlights the reactivity of the chromene moiety .

- Synthetic chemists have developed catalytic systems for enantioselective bioreduction. Although not directly related to the compound itself, these studies demonstrate the broader interest in chromene derivatives and their potential applications .

Anticancer Potential

Hydrazine Derivatives

Enantioselective Bioreduction

作用機序

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes such as proliferation, migration, and apoptosis .

Result of Action

Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

特性

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5S/c17-12(14-6-3-7-22-14)9-20-15(18)11-8-10-4-1-2-5-13(10)21-16(11)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAKGUPIYIPJKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2371304.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)